![molecular formula C9H11IN2O4 B5752078 ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate](/img/structure/B5752078.png)
ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate
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Overview
Description
The compound ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate is a derivative of uracil, which is an essential component of RNA. This compound is of interest due to its potential for various applications in chemical synthesis and pharmacology, excluding drug use, dosage, and side effects as specified.
Synthesis Analysis
Synthesis of uracil derivatives, including compounds similar to ethyl 3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidinyl)propanoate, typically involves one-pot synthesis methods. These methods facilitate the preparation of compounds through efficient reactions, as demonstrated by Liu et al. (2014), who prepared three uracil derivatives and examined them using X-ray crystallography, FT-IR, and NMR spectroscopy (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of uracil derivatives is characterized by their crystalline forms and space groups, which are crucial for understanding their chemical behavior and interactions. For instance, Liu et al. (2014) detailed the monoclinic and orthorhombic structures of the synthesized uracil derivatives, highlighting their supramolecular architectures involving N–H···O hydrogen bonds (Liu et al., 2014).
properties
IUPAC Name |
ethyl 3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c1-2-16-7(13)3-4-12-5-6(10)8(14)11-9(12)15/h5H,2-4H2,1H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFOIJUSMUQFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=O)NC1=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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